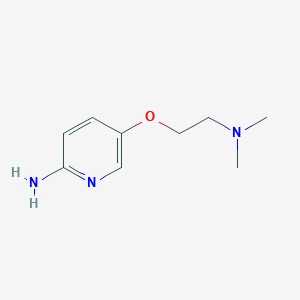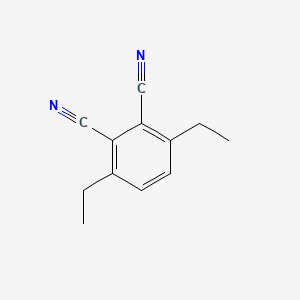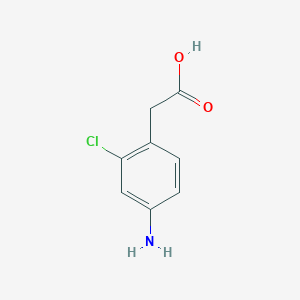![molecular formula C14H10O4 B3177030 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde CAS No. 125366-78-1](/img/structure/B3177030.png)
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
概要
説明
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is an organic compound with a biphenyl structure, featuring two hydroxyl groups and two aldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde typically involves the reaction of a biphenyl derivative with appropriate reagents under controlled conditions. One method involves reacting a compound represented by chemical formula 2 with a base according to reaction formula 1 . This method does not require additional carbon dioxide, allowing the reaction to proceed at a lower temperature and improving the yield .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of large-capacity reactors and efficient separation processes is crucial for mass production .
化学反応の分析
Types of Reactions
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde involves its interaction with molecular targets through its hydroxyl and aldehyde groups. These functional groups allow the compound to form covalent bonds with enzymes and other proteins, thereby modulating their activity. For example, it can inhibit tyrosinase by binding to its active site, reducing melanin production .
類似化合物との比較
Similar Compounds
4,4’-Dihydroxybiphenyl: Similar structure but lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxybiphenyl: Another isomer with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Uniqueness
Its ability to form COFs and MOFs with specific properties makes it particularly valuable in materials science and industrial applications .
特性
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFRCNCNPSSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C=O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




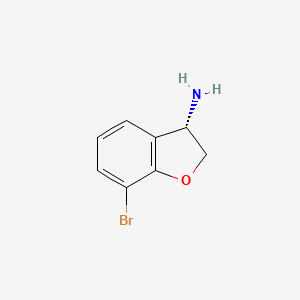




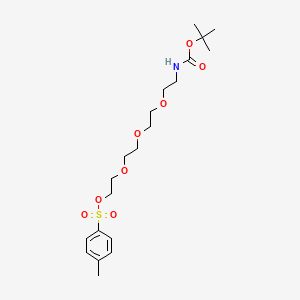
![4-Fluorobenzo[d]thiazole](/img/structure/B3177024.png)
